Cas no 1251610-35-1 (3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine)

3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine
- [4-(6-methylpyridazin-3-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone
- 3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine
- AKOS024525800
- F5865-0332
- 1251610-35-1
- (4-(6-methylpyridazin-3-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
-
- インチ: 1S/C14H16N6O/c1-11-3-4-12(18-17-11)19-7-9-20(10-8-19)14(21)13-15-5-2-6-16-13/h2-6H,7-10H2,1H3
- InChIKey: KCFKYVWUVCGQDM-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NN=C(C)C=C2)CC1)(C1=NC=CC=N1)=O
計算された属性
- 精确分子量: 284.13855916g/mol
- 同位素质量: 284.13855916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 351
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.2
- トポロジー分子極性表面積: 75.1Ų
3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5865-0332-4mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5865-0332-30mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F5865-0332-3mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5865-0332-25mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5865-0332-2μmol |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5865-0332-1mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5865-0332-20mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F5865-0332-40mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F5865-0332-10mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5865-0332-50mg |
3-methyl-6-[4-(pyrimidine-2-carbonyl)piperazin-1-yl]pyridazine |
1251610-35-1 | 50mg |
$240.0 | 2023-09-09 |
3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine 関連文献
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazineに関する追加情報
Recent Advances in the Study of 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine (CAS: 1251610-35-1)
The compound 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine (CAS: 1251610-35-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridazine and pyrimidine moieties, has shown promising potential in various therapeutic applications, particularly in oncology and infectious diseases. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.
One of the key areas of research has been the compound's role as a kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. Preliminary in vitro studies have demonstrated that 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine exhibits selective inhibition against specific kinase targets, such as the PI3K/AKT/mTOR pathway, which is frequently activated in various cancers. These findings suggest that the compound could serve as a valuable tool for targeted cancer therapy.
In addition to its potential in oncology, recent investigations have explored the antimicrobial properties of 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine. Studies have shown that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a promising candidate for the development of novel antibiotics.
Pharmacokinetic studies have also been conducted to evaluate the compound's bioavailability, metabolism, and toxicity. Results indicate that 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine has favorable pharmacokinetic properties, including good oral bioavailability and a relatively long half-life. However, further in vivo studies are needed to fully assess its safety and efficacy.
In conclusion, 3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine (CAS: 1251610-35-1) represents a promising candidate for further drug development. Its dual potential as a kinase inhibitor and antimicrobial agent highlights its versatility and broad applicability. Future research should focus on optimizing its chemical structure to enhance potency and reduce potential side effects, as well as conducting comprehensive preclinical and clinical trials to validate its therapeutic potential.
1251610-35-1 (3-methyl-6-4-(pyrimidine-2-carbonyl)piperazin-1-ylpyridazine) Related Products
- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)
- 129952-14-3((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)
- 547-63-7(Methyl isobutyrate)
- 923226-60-2(N-{2-1-acetyl-5-(2H-1,3-benzodioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 866145-06-4(1,5-DIMETHYL-1,2,3,4-TETRAHYDROPYRAZOLO[5',1':2,3]PYRIMIDO[4,5-C]PYRIDAZINE-7-CARBONITRILE)
- 2227686-96-4((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)
- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)
- 1803792-68-8(Ethyl 6-iodo-2-(trifluoromethyl)nicotinate)
- 260047-13-0(N-(4-Chlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)




